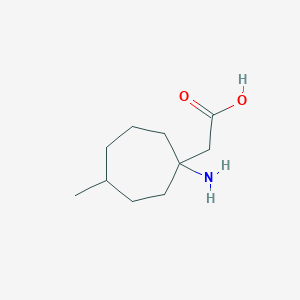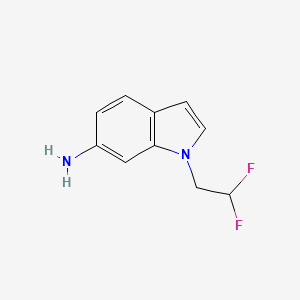
1-(2,2-Difluoroethyl)-1H-indol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-1H-indol-6-amine is a compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The presence of the difluoroethyl group imparts unique properties to the molecule, making it a valuable candidate for various applications. The compound’s structure consists of an indole core substituted with a difluoroethyl group at the nitrogen atom and an amine group at the 6-position.
Méthodes De Préparation
The synthesis of 1-(2,2-Difluoroethyl)-1H-indol-6-amine can be achieved through several routes. One common method involves the electrophilic 2,2-difluoroethylation of indole derivatives using hypervalent iodine reagents. This method allows for the efficient transfer of the difluoroethyl group to the indole nucleus . Another approach involves the use of difluoroacetic anhydride in the presence of a base, such as triethylamine, to introduce the difluoroethyl group . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
1-(2,2-Difluoroethyl)-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions: Typical reagents include hypervalent iodine reagents, difluoroacetic anhydride, and bases like triethylamine.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-1H-indol-6-amine has a wide range of applications in scientific research:
Biology: Its unique properties make it a valuable tool for studying biological systems, including enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indol-6-amine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoroethyl group enhances the compound’s lipophilicity and binding affinity to target proteins. This interaction can modulate the activity of enzymes or receptors, leading to desired biological effects . The compound’s ability to form stable bioisosteres with various pharmacophores further contributes to its efficacy in medicinal applications .
Comparaison Avec Des Composés Similaires
1-(2,2-Difluoroethyl)-1H-indol-6-amine can be compared with other fluorinated indole derivatives, such as:
2-(2,2-Difluoroethyl)-1H-indole: Similar in structure but with the difluoroethyl group at the 2-position, this compound exhibits different reactivity and biological activity.
1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine: The trifluoroethyl group imparts different physicochemical properties, such as increased acidity and metabolic stability.
1-(2,2-Difluoroethyl)-1H-indol-3-amine: With the amine group at the 3-position, this compound shows variations in binding affinity and selectivity for biological targets.
Propriétés
Formule moléculaire |
C10H10F2N2 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
1-(2,2-difluoroethyl)indol-6-amine |
InChI |
InChI=1S/C10H10F2N2/c11-10(12)6-14-4-3-7-1-2-8(13)5-9(7)14/h1-5,10H,6,13H2 |
Clé InChI |
ZSJOIZJYIDESEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CN2CC(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


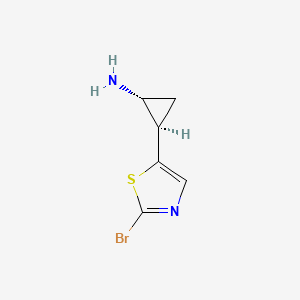
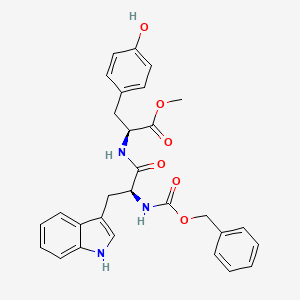
![Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13086199.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-5-ol](/img/structure/B13086200.png)
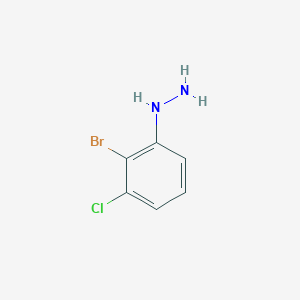

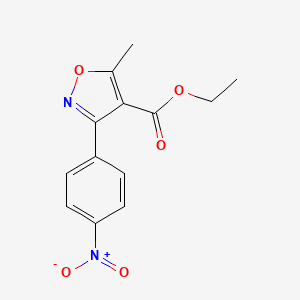
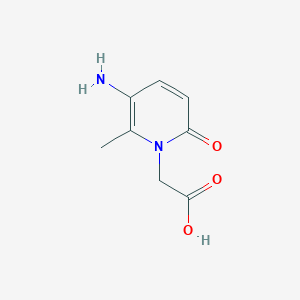
![3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13086230.png)
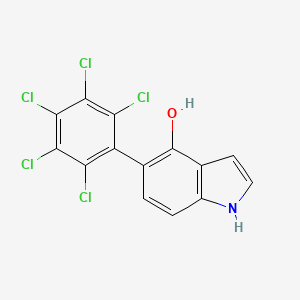
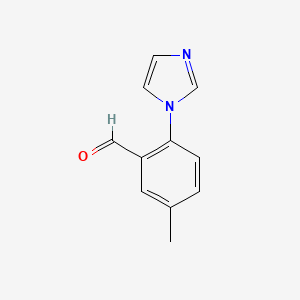
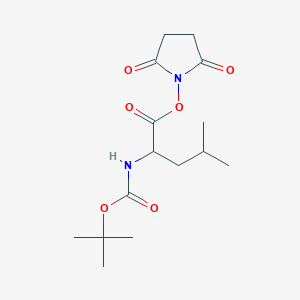
![2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B13086267.png)
